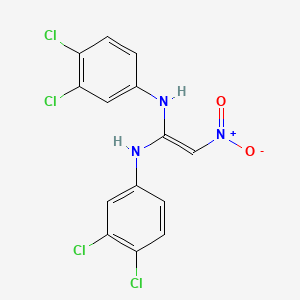
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
There are several synthetic routes to prepare Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate:
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain Hagemann’s ester.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
Analyse Chemischer Reaktionen
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various types of chemical reactions:
Oxidation: It can be oxidized to obtain 2-methyl-2-cyclohexene-1,4-dione.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions to form various alkylated derivatives.
Common reagents and conditions used in these reactions include sodium methoxide, piperidine, and catalytic amounts of acids or bases . Major products formed from these reactions include sterols, trisporic acids, and terpenoids .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism by which Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate exerts its effects involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution . These reactions allow it to form different derivatives that can interact with molecular targets and pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A closely related compound with similar reactivity.
4-Carbethoxy-3-methyl-2-cyclohexen-1-one: Another similar compound used in organic synthesis.
These compounds share similar chemical properties and applications but differ in their specific structures and reactivity patterns .
Eigenschaften
CAS-Nummer |
111923-29-6 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-12(11(14)15-5-2)7-6-10(13)8-9(12)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WAYNBLFTMORQOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(=O)C=C1C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


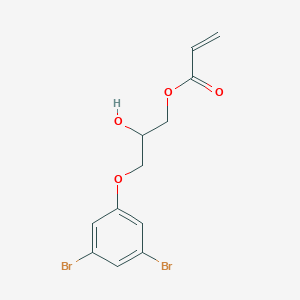
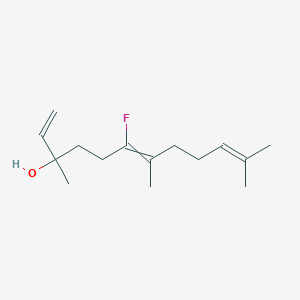
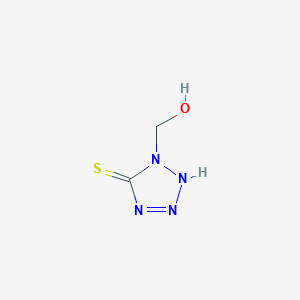
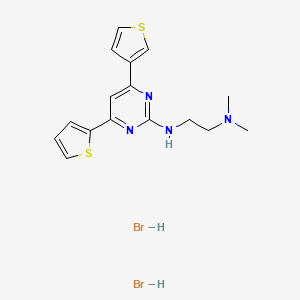
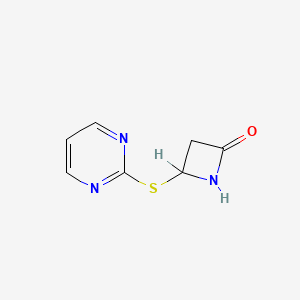
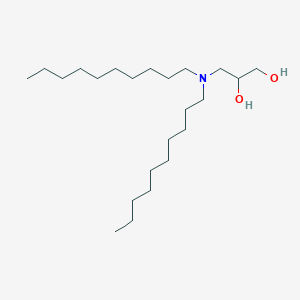
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
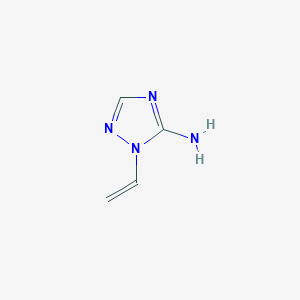
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)

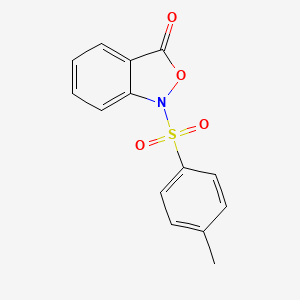
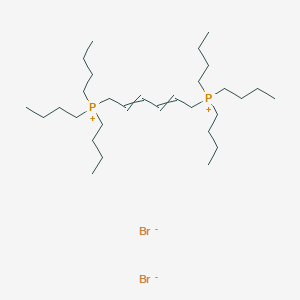
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
